molecular formula C22H22O10 B192197 Prunetrin CAS No. 154-36-9

Prunetrin

Cat. No. B192197
CAS RN: 154-36-9
M. Wt: 446.4 g/mol
InChI Key: OFUWGCQDMVDLIR-UHFFFAOYSA-N
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Description

Prunetrin is an O-methylated isoflavone found in Prunus yedoensis, known for its anti-inflammatory activities . It inhibits LPS-induced nitric oxide and prostaglandin E2 production through the suppression of iNOS and COX-2 at the transcriptional level .


Synthesis Analysis

Prunetrin has shown promising results in anti-cancer studies . It can decrease cell viability in a dose-dependent manner, arrest the cell cycle in the G2/M phase, and decrease the expression of cyclin proteins such as Cyclin B1, CDK1/CDC2, and CDC25c .


Molecular Structure Analysis

Prunetrin has been found to bind efficiently with receptor interacting protein kinase 3 (RIPK3) with its interacting amino acids MET97, THR94, LEU92, VAL35, and ASP160 .

Scientific Research Applications

1. Application in Hepatocellular Carcinoma (HCC) Treatment

  • Summary of Application : Prunetrin (PUR) is a glycosyloxyisoflavone derived from Prunus sp. It has been studied for its anti-cancer ability in liver cancer Hep3B cells .
  • Methods of Application : The study involved the application of Prunetrin to Hep3B liver cancer cells. The cytotoxicity of Prunetrin was evaluated, and its effects on cell viability and colony formation were observed .
  • Results : Prunetrin was found to decrease cell viability and arrest the cell cycle in the G2/M phase in a dose-dependent manner. It also decreased the expression of cyclin proteins such as Cyclin B1, CDK1/CDC2, and CDC25c .

2. Application in Gastric Cancer Treatment

  • Summary of Application : Prunetin (PRU), an O-methylated flavonoid that belongs to the group of isoflavone, has been investigated for its anti-proliferative and cell death effect in AGS gastric cancer cell line .
  • Methods of Application : The study involved the in vitro application of Prunetin to AGS gastric cancer cells. The cytotoxic potential of Prunetin was evaluated .
  • Results : Prunetin was found to have significant anti-proliferative properties. The mechanism of cell death was found to be due to necroptosis, which was confirmed by co-treatment with inhibitor necrostatin (Nec-1). The mechanism of action of necroptosis was elucidated via receptor interacting protein kinase 3 (RIPK3) protein expression and it has been attributed by ROS generation through JNK activation .

1. Application in Hepatocellular Carcinoma (HCC) Treatment

  • Summary of Application : Prunetrin (PUR) is a glycosyloxyisoflavone derived from Prunus sp. It has been studied for its anti-cancer ability in liver cancer Hep3B cells .
  • Methods of Application : The study involved the application of Prunetrin to Hep3B liver cancer cells. The cytotoxicity of Prunetrin was evaluated, and its effects on cell viability and colony formation were observed .
  • Results : Prunetrin was found to decrease cell viability and arrest the cell cycle in the G2/M phase in a dose-dependent manner. It also decreased the expression of cyclin proteins such as Cyclin B1, CDK1/CDC2, and CDC25c .

2. Application in Gastric Cancer Treatment

  • Summary of Application : Prunetin (PRU), an O-methylated flavonoid that belongs to the group of isoflavone, has been investigated for its anti-proliferative and cell death effect in AGS gastric cancer cell line .
  • Methods of Application : The study involved the in vitro application of Prunetin to AGS gastric cancer cells. The cytotoxic potential of Prunetin was evaluated .
  • Results : Prunetin was found to have significant anti-proliferative properties. The mechanism of cell death was found to be due to necroptosis, which was confirmed by co-treatment with inhibitor necrostatin (Nec-1). The mechanism of action of necroptosis was elucidated via receptor interacting protein kinase 3 (RIPK3) protein expression and it has been attributed by ROS generation through JNK activation .

1. Application in Hepatocellular Carcinoma (HCC) Treatment

  • Summary of Application : Prunetrin (PUR) is a glycosyloxyisoflavone derived from Prunus sp. It has been studied for its anti-cancer ability in liver cancer Hep3B cells .
  • Methods of Application : The study involved the application of Prunetrin to Hep3B liver cancer cells. The cytotoxicity of Prunetrin was evaluated, and its effects on cell viability and colony formation were observed .
  • Results : Prunetrin was found to decrease cell viability and arrest the cell cycle in the G2/M phase in a dose-dependent manner. It also decreased the expression of cyclin proteins such as Cyclin B1, CDK1/CDC2, and CDC25c .

2. Application in Gastric Cancer Treatment

  • Summary of Application : Prunetin (PRU), an O-methylated flavonoid that belongs to the group of isoflavone, has been investigated for its anti-proliferative and cell death effect in AGS gastric cancer cell line .
  • Methods of Application : The study involved the in vitro application of Prunetin to AGS gastric cancer cells. The cytotoxic potential of Prunetin was evaluated .
  • Results : Prunetin was found to have significant anti-proliferative properties. The mechanism of cell death was found to be due to necroptosis, which was confirmed by co-treatment with inhibitor necrostatin (Nec-1). The mechanism of action of necroptosis was elucidated via receptor interacting protein kinase 3 (RIPK3) protein expression and it has been attributed by ROS generation through JNK activation .

properties

IUPAC Name

5-hydroxy-7-methoxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O10/c1-29-12-6-14(24)17-15(7-12)30-9-13(18(17)25)10-2-4-11(5-3-10)31-22-21(28)20(27)19(26)16(8-23)32-22/h2-7,9,16,19-24,26-28H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUWGCQDMVDLIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prunitrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034149
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Prunetrin

CAS RN

154-36-9
Record name Prunitrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034149
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

181 °C
Record name Prunitrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034149
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
A Abusaliya, SH Jeong, PB Bhosale, HH Kim, MY Park… - Nutrients, 2023 - mdpi.com
… Hence, we aimed to discover the anti-cancer ability of prunetrin in liver cancer Hep3B cells. Our cytotoxicity results showed that PUR can decrease cell viability. The colony formation …
Number of citations: 1 www.mdpi.com
N Ishikura, S Nakamura, M Mato… - The botanical magazine …, 1992 - Springer
… The prunetrin content of leaves at growth stage II (30.4/lg of prunetrin per g fresh weight of leaves) to V (… So the content of prunetrin increased slightly at stage VIII (52.4/~g) to X (68.0/~g). …
Number of citations: 2 link.springer.com
N Ishikura, K Yamamoto - Plant and cell physiology, 1990 - academic.oup.com
… 2B) coincided with that of an authenitic sample of prunetrin. RF values of prunetrin and prunetin were 0.81 an 0.28 in solvent system I, and 0.83 and 0.72 in system II, respectively. There …
Number of citations: 20 academic.oup.com
N Ishikura, Y Watanabe, S Teramoto - The botanical magazine …, 1989 - Springer
… Prunetrin and isoquercitrin in Prunus callus and leaf are hereby reported for the first time, although prunetrin and prunetin have been isolated from the bark of Pranus avium and P. …
Number of citations: 22 link.springer.com
N Ishikura - Medicinal and Aromatic Plants VI, 1994 - Springer
… The activities of both enzymes increased in enlarging leaf tissues and then markedly declined when the leaves approached maturation, corresponding to the variation in prunetrin …
Number of citations: 1 link.springer.com
RL Shriner, CJ HULL - The Journal of Organic Chemistry, 1945 - ACS Publications
… Prunetrin is a glucoside isolated by Finnemore (1) in 1910 from the bark of a species of wild cherryclosely related to Primus emarginata. Acid hydrolysis of prunetrin produced glucose …
Number of citations: 21 pubs.acs.org
N IshikuRA - Medicinal and Aromatic Plants VI, 2012 - books.google.com
… The activities of both enzymes increased in enlarging leaf tissues and then markedly declined when the leaves approached maturation, corresponding to the variation in prunetrin …
Number of citations: 0 books.google.com
DW Nyamai, AM Mawia, FK Wambua… - … and Natural Products, 2015 - researchgate.net
… Karuri population had the highest amounts of prunetrin, cyanidin-O-galactoside and … Karuri population had significantly different concentration of prunetrin from Muguga and Kobujoi …
Number of citations: 50 www.researchgate.net
DW NYAMAI, MW BURUGU, MM NG'ANG'A… - Asian Journal of Natural …, 2022 - smujo.id
… Concentrations of prunetrin in the Karuri population were significantly different from those in the Muguga and Kobujoi populations (p<0.05). Cyanidin-3-o-rutinoside was not found in …
Number of citations: 2 smujo.id
AF Cobre, M Maia Neto, EB de Melo… - Journal of …, 2023 - Taylor & Francis
This study aimed to identify natural bioactive compounds (NBCs) as potential inhibitors of the spike (S1) receptor binding domain (RBD) of the COVID-19 Omicron variant using …
Number of citations: 1 www.tandfonline.com

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